1,2-Distearoylphosphatidylethanolamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

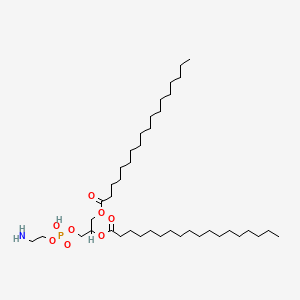

1,2-distearoylphosphatidylethanolamine is a phosphatidylethanolamine in which the phosphatidyl acyl group at C-1 and C-2 is stearoyl. It derives from an octadecanoic acid. It is a conjugate base of a 1,2-distearoylphosphatidylethanolaminium. It is a tautomer of a this compound zwitterion.

科学的研究の応用

Drug Delivery Systems

DSPE is primarily utilized in formulating liposomes and nanoparticles for targeted drug delivery. Its amphiphilic nature allows it to self-assemble into lipid bilayers, which can encapsulate hydrophobic drugs and facilitate their delivery to specific tissues or cells.

Liposomal Formulations

Liposomal formulations using DSPE have shown significant promise in enhancing the bioavailability and therapeutic efficacy of various drugs. For instance, PEG-DSPE (Polyethylene Glycol-DSPE) block copolymers can be modified to include targeting ligands that improve the specificity of drug delivery to cancer cells. Studies have demonstrated that these formulations can significantly increase drug accumulation at target sites while reducing systemic toxicity .

Targeted Drug Delivery

The incorporation of targeting moieties onto DSPE has been extensively studied. For example, conjugating antibodies or peptides to DSPE can create immunoliposomes that specifically bind to cancer cells. A notable study highlighted the use of anti-CD22 monoclonal antibodies linked to DSPE-PEG liposomes, which enhanced drug delivery efficacy in non-Hodgkin lymphoma models . Furthermore, folate-conjugated DSPE formulations have been shown to improve binding affinity to folate receptor-positive tumor cells .

Nanoparticle Development

DSPE is also integral in the development of various nanoparticle systems that enhance drug stability and release profiles.

Solid Lipid Nanoparticles

Research has demonstrated that solid lipid nanoparticles (SLNs) composed of tristearin and DSPE exhibit favorable characteristics for drug delivery applications. These SLNs can provide controlled release profiles and improved stability for encapsulated drugs .

Core-Shell Nanoparticles

Recent advancements include the creation of core-shell polymer-lipid composite nanoparticles using DSPE as a lipid component. These nanoparticles have shown enhanced tumor targeting capabilities, particularly in osteosarcoma models, by integrating tumor-seeking peptides into their structure .

Biomedical Applications

Beyond drug delivery, DSPE has applications in various biomedical fields.

Gene Delivery Systems

DSPE-based nanocarriers are being explored for gene therapy applications as they can effectively deliver nucleic acids such as DNA and RNA into target cells. The modification of DSPE with cationic agents enhances its ability to form complexes with nucleic acids, leading to improved transfection efficiency .

Vaccine Development

DSPE is also being investigated as a component in vaccine formulations, particularly for its ability to enhance immune responses when used in lipid-based adjuvants or carriers . Its role in stabilizing antigens and facilitating their uptake by antigen-presenting cells is crucial for developing effective vaccines.

Case Studies

特性

CAS番号 |

4537-76-2 |

|---|---|

分子式 |

C41H82NO8P |

分子量 |

748.1 g/mol |

IUPAC名 |

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46) |

InChIキー |

LVNGJLRDBYCPGB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC |

同義語 |

1,2-dioctadecanoyl-sn-glycero-3-phosphoethanolamine 1,2-distearoylphosphatidylethanolamine 1,2-distearoylphosphatidylethanolamine, (+-)-isomer 1,2-distearoylphosphatidylethanolamine, (R)-isomer 1,2-distearoylphosphatidylethanolamine, (S)-isomer DC18PE distearoyl-L-phosphatidylethanolamine DSPE |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。